3-[2-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide
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Description
Scientific Research Applications
Photosensitizer for Photodynamic Therapy
The chemical structure related to 3-(2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-butylbenzamide, specifically zinc phthalocyanine derivatives, has been researched for its potential in photodynamic therapy. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, marking their significance in Type II photodynamic mechanisms for cancer treatment. This demonstrates the compound's potential as Type II photosensitizers, beneficial for cancer therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Activity
Compounds related to 3-(2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-butylbenzamide have been synthesized and evaluated for their antioxidant properties. These include new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, which show promising EC50 values in various antioxidant assays, indicating potent antioxidant activity. Such studies establish structure-activity relationships, highlighting the impact of substituents on phenyl rings and pyridine rings on antioxidant efficacy (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Antimicrobial Activity
Research into the antimicrobial properties of compounds structurally related to 3-(2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-butylbenzamide, such as novel triazol derivatives, shows significant activity against various bacterial and fungal strains. This underscores the potential of these compounds as effective agents in combating microbial infections, offering insights into their application in developing new antimicrobial drugs (Kaneria, Thumar, Ladva, & Vadodaria, 2016).
Properties
IUPAC Name |
3-[2-[2-(4-bromoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O2S/c1-2-3-11-24-21(29)16-5-4-6-19(14-16)27-13-12-25-22(27)30-15-20(28)26-18-9-7-17(23)8-10-18/h4-10,12-14H,2-3,11,15H2,1H3,(H,24,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHFLAOWSUEZHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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